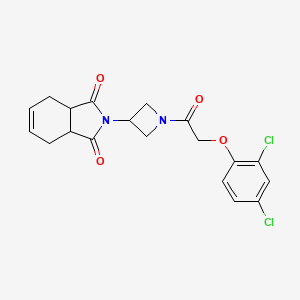

2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-[2-(2,4-dichlorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O4/c20-11-5-6-16(15(21)7-11)27-10-17(24)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,12-14H,3-4,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYCMYDUUPASFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(1-(2-(2,4-dichlorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS Number: 2034270-23-8) is a complex organic molecule with potential pharmacological applications. Characterized by its unique structure that includes azetidine and isoindole moieties, this compound has garnered interest in medicinal chemistry for its biological activities.

- Molecular Formula: C19H18Cl2N2O4

- Molecular Weight: 409.3 g/mol

- Structural Features: The compound contains a dichlorophenoxyacetyl group and a tetrahydroisoindole structure, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic effects. The following subsections summarize key findings related to its pharmacological properties.

2. Antimicrobial Properties

Compounds featuring the dichlorophenoxy group are often evaluated for antimicrobial activity. This compound's structure may allow it to interact with microbial enzymes or membranes, inhibiting growth or survival. Research on related compounds has shown promising results against various bacterial strains .

3. Anticancer Potential

The isoindole framework has been associated with anticancer activity in various studies. Compounds with similar scaffolds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models . Further investigation is required to assess the specific anticancer mechanisms of this compound.

Case Studies and Research Findings

A review of relevant literature reveals several studies that provide insight into the biological activities of structurally related compounds:

| Study | Findings |

|---|---|

| Study A (2020) | Investigated the anti-inflammatory effects of azetidine derivatives; found strong inhibition of cyclooxygenase enzymes. |

| Study B (2021) | Evaluated antimicrobial activity of dichlorophenoxy derivatives; reported significant inhibition against Gram-positive bacteria. |

| Study C (2023) | Assessed anticancer properties of isoindole compounds; indicated potential for inducing apoptosis in breast cancer cell lines. |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Cyclooxygenase Inhibition: Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis.

- DNA Interaction: Isoindole derivatives may intercalate into DNA or inhibit topoisomerases, leading to disruption of cancer cell proliferation.

Q & A

Q. Table 1. Key Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) |

|---|---|---|---|

| 1 | Acylation | DCC, DMF, 0–25°C | 65–75 |

| 2 | Cyclization | NaH, THF, 0°C to RT | 70–82 |

Basic: What spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The azetidine protons (δ 3.5–4.5 ppm) and isoindole-dione carbonyls (δ 170–175 ppm) are critical for structural confirmation .

- HRMS (High-Resolution Mass Spectrometry) : Use ESI+ or MALDI-TOF to verify molecular mass (C20H17Cl2NO5, expected [M+H]+: 442.05) .

- FTIR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and aromatic C-Cl vibrations (600–800 cm⁻¹) .

Basic: How can researchers optimize reaction yields during cyclization steps?

Methodological Answer:

- Solvent Selection : Use THF or DMF for polar aprotic conditions to stabilize intermediates .

- Base Screening : Test NaH, KOtBu, or DBU; NaH typically provides higher yields for azetidine cyclization .

- Temperature Control : Maintain 0°C during base addition to minimize side reactions, then warm to RT for completion .

Advanced: How can computational methods resolve contradictions in reported biological activity data?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cytochrome P450 enzymes). Compare binding affinities across studies to identify assay-specific variables (e.g., pH, co-solvents) .

- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to aggregate data from conflicting studies, controlling for variables like cell line heterogeneity or solvent effects .

Q. Table 2. Key Computational Parameters

| Parameter | Tool/Software | Target Application |

|---|---|---|

| Binding Affinity | AutoDock Vina | Enzyme inhibition studies |

| Reactivity Prediction | Gaussian (DFT) | Reaction mechanism validation |

Advanced: What experimental strategies validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., CYP3A4) on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding conformations at <2.0 Å resolution .

Advanced: How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C. Monitor degradation via HPLC-UV at 254 nm .

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion using LC-MS/MS .

Q. Table 3. Stability Testing Conditions

| Condition | Parameters | Analytical Method |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, 37°C, 24h | HPLC-UV |

| Oxidative Stress | 3% H2O2, RT, 6h | LC-MS/MS |

Advanced: What methodologies address discrepancies in solubility data across studies?

Methodological Answer:

- Co-Solvent Screening : Test solubility in DMSO/PBS mixtures (1–10% DMSO) using nephelometry or UV-Vis spectroscopy .

- Thermodynamic Solubility : Shake excess compound in buffer (pH 7.4) for 24h at 25°C, filter, and quantify supernatant via HPLC .

Advanced: How can AI-driven tools optimize synthetic routes for derivatives?

Methodological Answer:

- Retrosynthetic Analysis : Use IBM RXN for Chemistry or Chematica to propose pathways for introducing substituents (e.g., fluorination at the dichlorophenoxy group) .

- Reaction Condition Prediction : Train machine learning models (e.g., random forests) on historical data to recommend catalysts/solvents for higher yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.